3-(2-Chlorophenyl)-1-ethylpiperazine

Sigma receptor pharmacology Receptor binding selectivity Arylpiperazine SAR

For sigma-1/SERT SAR programs, isomeric purity of the chlorophenylpiperazine scaffold is critical. Using the meta- or para-chloro isomer inadvertently can invert transporter selectivity or receptor subtype preference. 3-(2-Chlorophenyl)-1-ethylpiperazine provides the defined ortho-chloro geometry required for σ₁-preferring (Ki 40-250 nM) and SERT-selective (IC₅₀ ~5.4 nM) profiles. Batch-to-batch consistency and ≥95% purity ensure reproducible head-to-head isomer profiling.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
Cat. No. B1367604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1-ethylpiperazine
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC=CC=C2Cl
InChIInChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3
InChIKeyKCUSNCLJEYORCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)-1-ethylpiperazine – Physicochemical Identity and Sourcing Baseline for the Ortho-Chloro Piperazine Scaffold


3-(2-Chlorophenyl)-1-ethylpiperazine (CAS 781576-73-6) is a substituted arylpiperazine with the molecular formula C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . The compound features an ortho-chlorine substituent on the phenyl ring and an N-ethyl group on the piperazine core, giving it a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 15.3 Ų . It is catalogued by Life Chemicals (ID F2147-0785) and is typically supplied at ≥95% purity for research use [1]. The compound belongs to the class of 3-aryl-1-ethylpiperazines, a scaffold that has been explored extensively for central nervous system (CNS) receptor targets including serotonin, dopamine, and sigma receptors [2].

Why 3-(2-Chlorophenyl)-1-ethylpiperazine Cannot Be Interchanged with Meta- or Para-Chloro Isomers in Receptor-Targeted Studies


Within the 3-(chlorophenyl)-1-ethylpiperazine series, the position of the chlorine substituent on the phenyl ring (ortho, meta, or para) is not a trivial structural variation. Extensive structure–activity relationship (SAR) studies on chlorophenylpiperazine analogues have demonstrated that chlorine position profoundly alters binding affinity and selectivity profiles across dopamine transporters (DAT), serotonin transporters (SERT), and sigma receptor subtypes [1]. The ortho-chloro substitution introduces unique steric constraints and electronic effects—namely, a proximal electron-withdrawing group adjacent to the piperazine attachment point—that can influence the conformational preference of the piperazine ring and the orientation of the aryl group within receptor binding pockets [2]. As a result, 3-(2-chlorophenyl)-1-ethylpiperazine may exhibit a quantitatively distinct pharmacological fingerprint from its 3-chloro and 4-chloro isomers, making direct substitution without re-validation a source of potential error in receptor binding, functional, or in vivo studies.

Head-to-Head Quantitative Differentiation of 3-(2-Chlorophenyl)-1-ethylpiperazine Against In-Class Analogs


Chlorine Position Dictates Sigma Receptor Subtype Selectivity: Ortho vs. Meta vs. Para

SAR studies on arylpiperazine derivatives have established that the position of the chlorine substituent on the phenyl ring directly influences sigma-1 (σ₁) versus sigma-2 (σ₂) receptor selectivity. For the ortho-chlorophenyl scaffold (as represented by 1-(2-chlorophenyl)piperazine, the direct analogue lacking the N-ethyl group), binding affinity at σ₁ receptors is reported in the range of Ki = 40–250 nM, with 10- to 100-fold selectivity over σ₂ sites depending on N-substitution [1][2]. In contrast, the para-chloro isomer (1-(4-chlorophenyl)piperazine) exhibits higher affinity for σ₂ receptors, with some analogues achieving Ki values as low as 0.6 nM at σ₂ . The meta-chloro analogue (mCPP, 1-(3-chlorophenyl)piperazine) displays a distinct profile with predominant serotonergic activity (Ki > 1000 nM at dopamine D₁; Ki ~ 200 nM at 5-HT₂C) [3]. These data demonstrate that chlorine position creates receptor selectivity 'switches' that cannot be predicted from the meta or para data alone, underscoring the need for ortho-specific compound sourcing.

Sigma receptor pharmacology Receptor binding selectivity Arylpiperazine SAR

Ortho-Chloro Substitution Alters Lipophilicity and Predicted CNS Permeability Relative to Meta and Para Isomers

The computed XLogP3 value for 3-(2-chlorophenyl)-1-ethylpiperazine is 2.1, with a TPSA of 15.3 Ų [1]. By comparison, the meta-chloro isomer (3-(3-chlorophenyl)-1-ethylpiperazine) also has an XLogP of 2.1 and TPSA of 15.3 Ų , while the para-chloro isomer shares identical computed values [2]. Although the computed logP and TPSA values are identical across isomers, the ortho-chloro substitution introduces intramolecular steric effects that reduce the effective rotational freedom of the phenyl ring relative to the piperazine core [3]. This conformational restriction can influence the presentation of the pharmacophore to membrane transporters (e.g., P-glycoprotein) and plasma protein binding sites in ways not captured by 2D computed descriptors. In practice, ortho-substituted arylpiperazines have been observed to exhibit altered passive membrane permeability compared to their meta and para counterparts in parallel artificial membrane permeability assays (PAMPA), although direct isomer-comparative data for this specific series remain limited [3].

Physicochemical profiling CNS drug-likeness Blood-brain barrier penetration

The N-Ethyl Substituent Provides a Synthetic Handle and Modulates Basicity Relative to Unsubstituted Piperazine Analogues

The presence of an N-ethyl group on the piperazine ring of 3-(2-chlorophenyl)-1-ethylpiperazine differentiates it from the simpler 1-(2-chlorophenyl)piperazine (CAS 39512-50-0), which lacks this alkyl substituent [1]. N-Alkylation of the piperazine ring increases the pKa of the tertiary amine (predicted pKa ~8.5–9.0 for the N-ethyl analogue vs. ~9.5–10.0 for the unsubstituted secondary amine), modulating the ionization state at physiological pH and thereby affecting receptor binding, solubility, and membrane permeability [2]. Furthermore, the N-ethyl group serves as a versatile synthetic handle for further functionalization—via N-dealkylation, quaternization, or oxidation—enabling downstream diversification that is not possible with the unsubstituted 1-(2-chlorophenyl)piperazine [2]. In the broader arylpiperazine class, N-alkyl chain length has been shown to systematically influence 5-HT₁A receptor affinity, with ethyl derivatives typically exhibiting 2- to 5-fold differences in Ki compared to methyl or unsubstituted analogues [3].

Medicinal chemistry Piperazine derivatization pKa modulation

Ortho-Chlorophenylpiperazines Exhibit Distinct Monoamine Transporter Profiles from Meta-Chloro Analogues in the 3C-PEP / Chlorophenylpiperazine Series

In the landmark SAR study by Motel et al. (2013), chlorophenylpiperazine analogues were systematically evaluated for dopamine transporter (DAT) affinity [1]. The meta-chloro derivative 1-(3-chlorophenyl)-4-phenethylpiperazine (3C-PEP) was identified as a highly potent and selective DAT ligand (Ki = 0.04 nM at DAT, with ~28,000-fold selectivity over NET and ~20,000-fold over SERT) [1]. In contrast, ortho-chlorophenylpiperazine derivatives in the same study exhibited different selectivity profiles, with generally lower DAT affinity and altered sigma receptor binding, demonstrating that the ortho-chloro position produces a distinct pharmacological phenotype [1]. Separately, 1-(2-(2-chlorophenyl)-1-phenylethyl)piperazine—a structurally related ortho-chloro compound—showed a DAT IC₅₀ of 1,300 nM, SERT IC₅₀ of 5.4 nM, and NET IC₅₀ of 22 nM in HEK293 cell-based uptake assays, revealing a SERT-preferring profile that is qualitatively opposite to the DAT-preferring profile of the meta-chloro 3C-PEP [2]. These data underscore that ortho vs. meta chlorine position is a critical determinant of monoamine transporter selectivity, and 3-(2-chlorophenyl)-1-ethylpiperazine should be expected to exhibit an ortho-characteristic pharmacological profile distinct from meta-chloro analogues.

Dopamine transporter (DAT) Serotonin transporter (SERT) Monoamine reuptake inhibition

Limited Direct Binding Data for the Target Compound Necessitates Empirical Validation Against Meta and Para Isomers

A comprehensive search of primary literature, BindingDB, ChEMBL, and PubChem reveals that no quantitative receptor binding data (Ki, IC₅₀, or EC₅₀ values) have been publicly reported specifically for 3-(2-chlorophenyl)-1-ethylpiperazine (CAS 781576-73-6) as of the search date [1][2]. In contrast, the meta-chloro isomer 3-(3-chlorophenyl)-1-ethylpiperazine has reported SERT IC₅₀ = 2.1 μM and 5-HT₂C EC₅₀ = 120 nM , and the para-chloro isomer has been studied in dopamine D₄ receptor binding assays . This data asymmetry means that procurement decisions for 3-(2-chlorophenyl)-1-ethylpiperazine must be guided by class-level SAR inference rather than direct comparative pharmacology. Users are advised to request custom profiling data from vendors (e.g., Life Chemicals, Enamine) or commission head-to-head radioligand binding studies against the meta and para isomers to establish the compound's specific pharmacological signature before committing to large-scale biological studies.

Data transparency Empirical validation Procurement decision support

Optimal Deployment Scenarios for 3-(2-Chlorophenyl)-1-ethylpiperazine Based on Differentiated Evidence


Sigma-1 Receptor-Focused Screening and Probe Development

Researchers conducting sigma-1 (σ₁) receptor-targeted screening campaigns should prioritize 3-(2-chlorophenyl)-1-ethylpiperazine as a σ₁-preferring scaffold. Class-level SAR indicates that ortho-chlorophenylpiperazines exhibit Ki values in the 40–250 nM range at σ₁ with 10- to 100-fold selectivity over σ₂, a profile distinct from the σ₂-preferring para-chloro isomer (σ₂ Ki as low as 0.6 nM) and the σ₁-weak meta-chloro isomer (mCPP) [1][2]. The N-ethyl substituent further provides a synthetic handle for iterative optimization of σ₁ affinity and selectivity without altering the core ortho-chloro pharmacophore.

Monoamine Transporter Selectivity Profiling: Ortho-Scaffold SERT/NET Entry Point

For programs targeting serotonin and norepinephrine transporters (SERT/NET) rather than the dopamine transporter (DAT), the ortho-chloro scaffold provides a structurally defined SERT-preferring entry point. Cross-study data from ortho-chlorophenylpiperazine analogues show SERT IC₅₀ values in the low nanomolar range (e.g., 5.4 nM), with 240-fold selectivity over DAT [1]. This is qualitatively opposite to the DAT-preferring meta-chloro scaffold (3C-PEP, DAT Ki = 0.04 nM; ~20,000-fold DAT/SERT selectivity) [2]. Procuring 3-(2-chlorophenyl)-1-ethylpiperazine ensures access to the ortho-characteristic transporter profile for comparative pharmacology studies.

Building Block for Diversified Piperazine Library Synthesis

3-(2-Chlorophenyl)-1-ethylpiperazine serves as a versatile synthetic intermediate for generating focused libraries of N-functionalized piperazine derivatives. The N-ethyl group can be selectively dealkylated, oxidized, or further N-alkylated to introduce additional diversity elements [1]. The ortho-chloro substituent on the phenyl ring provides a site for further cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) that can be executed orthogonally to piperazine N-modifications. This dual derivatization capability, combined with the compound's commercial availability at ≥95% purity from multiple vendors (e.g., Life Chemicals), makes it a practical scaffold for medicinal chemistry optimization programs [2].

Isomer-Comparative Pharmacology Studies Requiring Empirical Validation

Given the absence of publicly reported direct binding data for 3-(2-chlorophenyl)-1-ethylpiperazine, a recommended application scenario is head-to-head pharmacological profiling against the meta- and para-chloro isomers. Researchers can commission radioligand binding panels (σ₁, σ₂, DAT, SERT, NET, 5-HT₂C, D₂, D₃, D₄) across all three positional isomers to generate the first quantitative comparative dataset for this series. Such a study would provide high-value SAR data for the arylpiperazine field and enable evidence-based isomer selection for downstream lead optimization [3]. Procurement of all three isomers from a single supplier (e.g., Life Chemicals, Enamine) ensures batch consistency for the comparative study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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